
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-
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Overview
Description
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is also known by other names such as isopiperitenol and has stereoisomers like (-)-trans-Isopiperitenol and (-)-cis-Isopiperitenol . This compound is characterized by its cyclohexene ring structure with a hydroxyl group and methyl and methylethenyl substituents.
Preparation Methods
The synthesis of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be achieved through various synthetic routes. One common method involves the use of 5-Methyl-4-hexenoic acid methyl ester as a starting material . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
Chemistry
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions such as oxidation and reduction processes:
- Oxidation : Converts to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
- Reduction : Can be transformed into saturated alcohols using hydrogen gas in the presence of catalysts .
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest effectiveness against various microbial strains.
- Antioxidant Activity : The compound exhibits properties that may help in scavenging free radicals and reducing oxidative stress .
Medicine
The compound is being investigated for its therapeutic effects:
- Anti-inflammatory Effects : Research indicates possible applications in treating inflammatory conditions.
- Analgesic Properties : It shows promise as a pain-relieving agent, making it a candidate for pharmaceutical formulations .
Fragrance and Flavor Industry
Due to its pleasant aroma, 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- is widely used in the fragrance and flavor industry. It is incorporated into perfumes and food flavorings to enhance sensory experiences .
Case Study 1: Antimicrobial Application
A study conducted on the antimicrobial properties of 2-Cyclohexen-1-ol demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential use as a natural preservative in food products.
Case Study 2: Therapeutic Research
In a clinical trial assessing the anti-inflammatory effects of the compound, participants who received formulations containing it reported reduced pain levels compared to those receiving a placebo. This supports further exploration into its use in pain management therapies.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity and interaction with other molecules . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be compared with similar compounds such as 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans- and 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- . These compounds share similar structural features but differ in their specific substituents and stereochemistry. The uniqueness of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- lies in its specific stereochemistry and the presence of the methylethenyl group, which imparts distinct chemical and physical properties .
Biological Activity
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-, also known as isopiperitenol, is a monoterpenoid compound with a molecular formula of C10H16O and a molecular weight of approximately 152.236 g/mol. This compound is part of the larger family of terpenes, which are known for their diverse biological activities and potential therapeutic applications.
- CAS Number : 4017-76-9
- Molecular Formula : C10H16O
- Molecular Weight : 152.236 g/mol
- Synonyms : (-)-cis-Isopiperitenol, R64U4RZ8JG
Biological Activity Overview
The biological activities of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- have been explored in various studies, revealing its potential in areas such as anti-inflammatory effects, antimicrobial properties, and metabolic regulation.
Antidiabetic Potential
Recent research has highlighted the antidiabetic effects of monoterpenoids, including isopiperitenol. A study indicated that certain monoterpenes can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Specifically, compounds like citral and linalool have shown significant reductions in postprandial glucose levels and improved lipid profiles in diabetic rats .
Table 1: Summary of Antidiabetic Effects of Monoterpenes
Anti-inflammatory Effects
Isopiperitenol has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of isopiperitenol against various pathogens. For instance, it has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Case Studies
- Antidiabetic Study : In a controlled experiment involving diabetic rats treated with isopiperitenol, significant reductions in fasting blood glucose levels were observed after four weeks of treatment. The study concluded that isopiperitenol could be a promising candidate for managing diabetes due to its insulin-sensitizing effects .
- Anti-inflammatory Research : A study focused on the effects of isopiperitenol on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Properties
CAS No. |
4017-76-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1 |
InChI Key |
OLAKPNFIICOONC-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@H](CC1)C(=C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)O |
Origin of Product |
United States |
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